2-Butyl-1H-imidazole-4,5-dicarboxylic acid
Overview
Description
2-Butyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1H-imidazole-4,5-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-Butyl-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The carboxylate groups enhance its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Similar in structure but with a methyl group instead of a butyl group.
2-Butyl-1H-imidazole-5-carboxaldehyde: Contains an aldehyde group instead of carboxylic acids.
4,5-Imidazoledicarboxylic acid: Lacks the butyl group, making it less hydrophobic.
Uniqueness: 2-Butyl-1H-imidazole-4,5-dicarboxylic acid stands out due to its butyl group, which imparts unique hydrophobic properties and influences its reactivity and binding characteristics. This makes it particularly useful in applications where hydrophobic interactions are crucial .
Properties
IUPAC Name |
2-butyl-1H-imidazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-4-5-10-6(8(12)13)7(11-5)9(14)15/h2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLIGITZXQUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597606 | |
Record name | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-99-7 | |
Record name | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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